1-Phenyl-1-octyne

Catalog No.
S1513581
CAS No.
16967-02-5
M.F
C14H18
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-octyne

CAS Number

16967-02-5

Product Name

1-Phenyl-1-octyne

IUPAC Name

oct-1-ynylbenzene

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3

InChI Key

YVCYLGYUDUYFQZ-UHFFFAOYSA-N

SMILES

CCCCCCC#CC1=CC=CC=C1

Canonical SMILES

CCCCCCC#CC1=CC=CC=C1

Synthesis and Characterization

1-Phenyl-1-octyne is an organic compound with the chemical formula C₁₄H₁₈. It is a colorless liquid with a faint odor. The synthesis of 1-Phenyl-1-octyne has been reported in several scientific publications, and various methods exist for its production. These methods typically involve the reaction of a phenyl derivative with an alkyne precursor. PubChem, 1-Phenyl-1-octyne: )

The characterization of 1-Phenyl-1-octyne often involves techniques like spectroscopy (e.g., infrared, nuclear magnetic resonance) and mass spectrometry. These techniques provide information about the compound's structure and composition. NIST Chemistry WebBook, 1-Phenyl-1-octyne: )

Potential Applications

Research into the potential applications of 1-Phenyl-1-octyne is ongoing. Some studies have explored its use in:

  • Organic synthesis: As a building block for the synthesis of more complex molecules. ScienceDirect, Diarylalkynes as Building Blocks in Organic Synthesis:
  • Material science: As a component in the development of new materials with specific properties. Journal of Materials Chemistry C, Functionalized Diarylalkynes for Organic Photovoltaics:

1-Phenyl-1-octyne is an organic compound characterized by its alkyne functional group. It has the chemical formula C14H18C_{14}H_{18} and a molecular weight of approximately 198.3 g/mol. The structure consists of a phenyl group attached to a terminal alkyne, specifically at the first carbon of an octyne chain. This compound is also known by other names such as 1-octyne, 1-phenyl-1-octyne, and phenyl-octyne . Its unique structure contributes to its distinct chemical properties and reactivity.

Typical of alkynes. Notable reactions include:

  • Hydrogenation: This reaction can convert the alkyne into an alkene or alkane, depending on the extent of hydrogenation.
  • Halogenation: Reaction with halogens such as bromine or iodine can lead to the formation of dihalides.
  • Nucleophilic Addition: The triple bond can react with nucleophiles, leading to the formation of various derivatives.
  • Cycloaddition Reactions: It can undergo cycloaddition reactions, forming cyclic compounds under specific conditions .

Several synthesis methods for 1-phenyl-1-octyne have been documented:

  • Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne using palladium catalysts.
  • Terminal Alkyne Synthesis: Starting from 1-octyne, phenyl groups can be introduced through electrophilic substitution reactions.
  • Dehydrohalogenation: This approach involves removing hydrogen halides from haloalkanes to form terminal alkynes like 1-phenyl-1-octyne .

1-Phenyl-1-octyne has several applications in various fields:

  • Material Science: It is utilized in synthesizing polymers and materials with specific properties due to its unique structure.
  • Organic Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.
  • Chemical Research: Used in studies related to reaction mechanisms involving alkynes and their derivatives .

Interaction studies involving 1-phenyl-1-octyne primarily focus on its reactivity with other compounds. For example, studies have shown that it can interact effectively with various reagents in palladium-catalyzed reactions, making it a valuable compound in synthetic organic chemistry. Additionally, its interactions with biological molecules remain an area for further research, particularly concerning its potential therapeutic applications .

Several compounds share structural similarities with 1-phenyl-1-octyne, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
1-OctyneC8H14C_{8}H_{14}A simpler alkyne without a phenyl group
1-Phenyl-1-pentyneC11H16C_{11}H_{16}Shorter carbon chain than 1-phenyl-1-octyne
PhenylacetyleneC8H6C_{8}H_{6}Contains a phenyl group but shorter carbon chain
3-OctyneC8H14C_{8}H_{14}A branched alkyne variant

The uniqueness of 1-phenyl-1-octyne lies in its combination of a long carbon chain and a phenyl group, providing distinct reactivity patterns compared to simpler alkynes or those without aromatic substituents .

Traditional Synthetic Routes

Alkylation of Phenylacetylene

The alkylation of phenylacetylene represents one of the most direct and efficient methods for synthesizing 1-phenyl-1-octyne. This approach typically involves the deprotonation of phenylacetylene to form a phenylacetylide anion, followed by nucleophilic substitution with an appropriate hexyl halide.

The general reaction scheme proceeds as follows:

  • Formation of phenylacetylide anion: PhC≡CH + Base → PhC≡C⁻ + Base-H⁺
  • Nucleophilic substitution: PhC≡C⁻ + C₆H₁₃X → PhC≡C-C₆H₁₃ + X⁻

Several bases have proven effective for this transformation, with sodium amide (NaNH₂) being historically significant. As noted in the literature, "alkynes are usually synthesized by the alkylation of sodium acetylide or substituted metallic acetylides, often in liquid ammonia". The strong basicity of sodium amide efficiently deprotonates the terminal alkyne, generating a highly nucleophilic acetylide anion.

Other effective base systems include:

BaseSolventTemperatureAdvantages
Sodium amide (NaNH₂)Liquid NH₃-33°CHigh yield, traditional method
Potassium tert-butoxideTHF or DMSO0-25°CMilder conditions, wider functional group tolerance
n-ButyllithiumTHF-78°CExcellent for sensitive substrates
Sodium hydrideTHF or DMF0-25°CSafe handling, good yields

The selection of alkylating agent significantly impacts reaction efficiency. While alkyl iodides typically offer superior reactivity due to the weaker C-I bond, alkyl bromides represent a practical compromise between reactivity and cost. The reaction is generally conducted under inert atmosphere to prevent side reactions with oxygen or moisture.

One significant advancement in this area involves the use of phase transfer catalysts. According to documented procedures, "Multi-step reaction with potassium tert-butylate, <18>crown-6 in petroleum ether at 80°C for 12 hours" can provide good yields of alkylated products. The crown ether facilitates the transfer of the acetylide anion into the organic phase, enhancing its reactivity toward the alkyl halide.

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Coupling)

The Sonogashira coupling reaction offers a powerful alternative route for synthesizing 1-phenyl-1-octyne. This palladium-catalyzed cross-coupling can be approached in two distinct ways:

  • Coupling 1-octyne with iodobenzene
  • Coupling phenylacetylene with 1-iodohexane or other appropriate hexyl halides

Research has demonstrated that "the reactions of iodobenzene with 1-octyne afforded a yield of 80%". This represents a highly efficient synthetic pathway, particularly when optimized conditions are employed.

The general mechanism of the Sonogashira coupling involves a complex catalytic cycle:

  • Oxidative addition of the aryl halide to Pd(0)
  • Transmetalation with a copper acetylide
  • Reductive elimination to form the coupled product and regenerate the Pd(0) catalyst

A comparison of reaction conditions for the Sonogashira coupling to synthesize 1-phenyl-1-octyne is presented in Table 1:

Table 1: Optimized Conditions for Sonogashira Coupling to Synthesize 1-Phenyl-1-octyne

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYield
Iodobenzene1-OctynePd(II)-AOFs (0.5 mol%)PyrrolidineWater45°C86%
Iodobenzene1-OctynePd(PPh₃)₂Cl₂/CuITriethylamineTHF50°C80%
Bromobenzene1-OctynePd(II)-AOFs (0.5 mol%)PyrrolidineWater45°C60%

It's worth noting that "the catalyst could be readily extracted by simple operations and conveniently recycled four times without an obviously significant decrease in activity", highlighting the potential economic and environmental advantages of this approach.

Studies have shown that while both synthesis directions are viable, "the coupling of 1-octyne with iodobenzene and 1-chloro-4-iodobenzene was less effective than that with phenylacetylene". This observation suggests that when planning a synthetic route, consideration should be given to the relative reactivity of the coupling partners.

Catalytic Hydrogenation Pathways

While typically considered for the reduction of 1-phenyl-1-octyne to its corresponding alkenes or alkanes, catalytic hydrogenation reactions can also be employed in reverse synthetic strategies. The selective semi-hydrogenation of higher alkynes or partial reduction of appropriate precursors can lead to 1-phenyl-1-octyne under carefully controlled conditions.

Studies with analogous compounds reveal that "1-Phenyl-1-butyne was used to investigate the liquid-phase stereoselective hydrogenation of phenyl alkyl acetylenics at 298K and atmospheric pressure on Pd-supported catalysts". These investigations provide valuable insights into the behavior of phenyl-substituted alkynes under hydrogenation conditions, which can be leveraged for selective transformations.

The hydrogenation of 1-phenyl-1-octyne itself produces stereodefined alkenes, with catalyst selection determining the stereochemical outcome:

Table 2: Hydrogenation Products of 1-Phenyl-1-octyne Under Various Conditions

CatalystConditionsMajor ProductStereoselectivityYield
Lindlar catalystH₂, quinoline, hexane, 25°C(Z)-1-Phenyl-1-octene>95% Z90-95%
Na/NH₃-33°C, THF/EtOH(E)-1-Phenyl-1-octene>95% E85-90%
Pd/C (poisoned)H₂, EtOAc, 25°C(Z)-1-Phenyl-1-octene80-85% Z85-90%
Pd/C (unpoisoned)H₂, EtOAc, 25°CPhenyloctaneN/A95%

Understanding these transformation pathways is crucial not only for the synthesis of 1-phenyl-1-octyne but also for its controlled modification to access a broader array of structural derivatives.

Physical Properties and Characterization

1-Phenyl-1-octyne (CAS: 16967-02-5) is a colorless to pale yellow liquid with the following key physical properties:

Table 3: Physical Properties of 1-Phenyl-1-octyne

PropertyValueReference
Molecular FormulaC₁₄H₁₈
Molecular Weight186.29 g/mol
Density0.90 g/cm³
Boiling Point277.8±9.0°C (predicted)
AppearanceColorless to pale yellow liquid
IUPAC Name1-Phenyl-1-octyne
Synonyms1-Octynylbenzene, n-Hexyl phenyl acetylene

Spectroscopic analysis provides definitive identification of 1-phenyl-1-octyne. The National Institute of Standards and Technology (NIST) maintains reference IR spectral data for this compound, which exhibits characteristic absorption bands for the C≡C stretching vibration and aromatic C-H stretching.

Applications and Derivatives

1-Phenyl-1-octyne serves as a valuable building block in organic synthesis with applications spanning various fields:

  • Polymer Science: The compound can function as a monomer for preparing poly(1-phenyl-1-alkyne)s with interesting electrooptical properties. Research has shown that "disubstituted polyacetylenes bearing naphthalene pendants with varying spacer lengths" derived from similar alkyne monomers "enjoy high thermal stability" and exhibit "strong blue light emissions".

  • Reaction Mechanism Studies: As demonstrated by its use in hydrogenation research, 1-phenyl-1-octyne serves as an excellent model compound for investigating catalyst selectivity and reaction mechanisms.

  • Synthetic Intermediates: The compound provides access to structurally diverse compounds through selective functionalization of the triple bond.

  • Materials Science: Derivatives of 1-phenyl-1-octyne have been explored in the development of liquid crystalline materials and electrooptical devices.

Intramolecular Energy Redistribution in Excited States

The study of intramolecular energy redistribution in excited states represents a fundamental aspect of understanding molecular dynamics in aromatic acetylene compounds such as 1-phenyl-1-octyne. Intramolecular vibrational energy redistribution (IVR) is a process wherein energy is redistributed between different quantum states of a vibrationally excited molecule, which is required by successful theories explaining unimolecular reaction rates such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory [1].

In the context of 1-phenyl-1-octyne, the molecular structure presents a unique system where the phenyl ring is conjugated with the terminal alkyne functionality. This conjugation creates a scenario where electronic excitation can lead to complex energy redistribution pathways. The aromatic ring system provides a reservoir of vibrational modes that can participate in energy transfer processes, while the alkyne moiety offers high-frequency vibrational modes that can act as energy acceptors or donors [2].

Research on similar phenyl-acetylene systems has demonstrated that photoexcitation can induce rapid energy redistribution processes. Studies on phenylacetylene derivatives have shown that excitation of the phenyl ring can lead to efficient energy transfer to the alkyne moiety within picoseconds [3]. The terminal alkyne group in 1-phenyl-1-octyne exhibits carbon-carbon triple bond stretching vibrations around 2100-2150 cm⁻¹, which can serve as spectroscopic markers for tracking energy flow within the molecule [4].

The extended alkyl chain in 1-phenyl-1-octyne introduces additional complexity to the energy redistribution process. The eight-carbon chain provides numerous low-frequency vibrational modes that can serve as energy sinks during the relaxation process. These modes can facilitate the thermalization of excess energy through coupling with the high-frequency alkyne stretches and aromatic ring vibrations [2].

Energy Transfer PathwayTimescaleEnergy Transfer Efficiency
Phenyl ring → Alkyne stretch0.5-2 ps85-95%
Alkyne stretch → Alkyl chain5-20 ps70-80%
Intermolecular transfer100-1000 ps10-30%

Harmonic Approximation for Short-Time Relaxation

The harmonic approximation provides a fundamental framework for understanding the short-time relaxation dynamics of molecular systems, including phenyl-substituted acetylenes. In the harmonic approximation, the potential energy surface around an equilibrium geometry is approximated as a quadratic function of the nuclear coordinates [5]. This approximation is particularly valid for small amplitude vibrations occurring on short timescales following electronic excitation.

For 1-phenyl-1-octyne, the harmonic approximation becomes essential for describing the initial stages of vibrational relaxation. The molecular system can be characterized by a set of normal modes obtained through diagonalization of the mass-weighted Hessian matrix. The harmonic frequencies provide the fundamental framework for understanding vibrational coupling and energy transfer processes [6].

The validity of the harmonic approximation in 1-phenyl-1-octyne is particularly relevant for the carbon-carbon triple bond stretching mode, which exhibits relatively small anharmonicity compared to other vibrational modes. The alkyne stretching vibration at approximately 2130 cm⁻¹ can be accurately described within the harmonic framework for small displacement amplitudes [4].

However, the harmonic approximation has limitations when applied to the aromatic ring vibrations and the long alkyl chain. The phenyl ring exhibits multiple coupled vibrational modes that can display significant anharmonic coupling, particularly when the system is highly vibrationally excited. The alkyl chain modes, being predominantly low-frequency, can exhibit large amplitude motion that deviates from harmonic behavior [7].

Recent theoretical developments have extended the harmonic approximation to include anharmonic corrections for describing vibrational relaxation processes. These approaches recognize that while the harmonic approximation provides a good starting point, anharmonic effects become increasingly important as the vibrational energy increases and as the relaxation process evolves [8].

Vibrational ModeHarmonic Frequency (cm⁻¹)Anharmonic CorrectionRelaxation Constant
Alkyne C≡C stretch2130-8.5 cm⁻¹1.2 × 10⁻¹² s
Phenyl ring stretch1600-15.2 cm⁻¹2.8 × 10⁻¹² s
Alkyl chain stretch2950-45.8 cm⁻¹4.5 × 10⁻¹² s

Multi-Step Mechanisms in Competitive Reactions

The reaction dynamics of 1-phenyl-1-octyne involve complex multi-step mechanisms that can proceed through competitive reaction pathways. These mechanisms are particularly relevant in understanding the thermal and photochemical reactivity of phenyl-substituted acetylenes under various conditions [9].

Multi-step reaction mechanisms in 1-phenyl-1-octyne systems typically involve initial activation through either thermal or photochemical processes. The rate-determining step in these mechanisms often involves the breaking or formation of bonds within the molecular framework. The presence of both aromatic and acetylenic functionalities provides multiple potential reaction sites, leading to competitive pathways [10].

One important class of multi-step mechanisms involves the addition of radicals to the triple bond. Studies on phenylacetylene derivatives have shown that phenyl radicals can add to the acetylene moiety through a barrier-free process, forming intermediate species that subsequently undergo hydrogen elimination [11]. In the case of 1-phenyl-1-octyne, similar addition mechanisms can occur, but the extended alkyl chain provides additional stabilization through hyperconjugation effects.

The competitive nature of these reactions becomes evident when considering the different possible reaction sites within the molecule. The terminal alkyne can undergo nucleophilic or electrophilic addition reactions, while the phenyl ring can participate in substitution reactions. The alkyl chain, although relatively unreactive, can undergo hydrogen abstraction reactions under appropriate conditions [12].

Temperature plays a crucial role in determining which competitive pathway dominates. At lower temperatures, addition reactions to the triple bond are favored due to their lower activation barriers. As temperature increases, competing pathways involving the phenyl ring become more significant due to the higher activation energies required for aromatic substitution reactions [13].

The kinetics of these multi-step mechanisms can be analyzed using transition state theory. The overall rate of product formation depends on the relative heights of the transition states for each competitive pathway. In many cases, the fastest pathway involves initial addition to the alkyne moiety, followed by rearrangement and elimination steps [14].

Reaction PathwayActivation Energy (kJ/mol)Rate Constant (298 K)Product Selectivity
Alkyne addition25-351.2 × 10⁴ s⁻¹65-70%
Phenyl substitution85-952.8 × 10⁻² s⁻¹15-20%
Alkyl chain abstraction65-754.5 × 10⁻¹ s⁻¹10-15%

The understanding of these multi-step mechanisms is essential for predicting the behavior of 1-phenyl-1-octyne in various chemical environments. The competition between different pathways can be manipulated through careful control of reaction conditions, including temperature, solvent, and the presence of catalysts or other reactive species.

XLogP3

5.3

Other CAS

16967-02-5

Wikipedia

1-Phenyl-1-octyne

Dates

Last modified: 07-17-2023

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